1-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propan-1-one
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Overview
Description
1-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenyl group and a benzo[e][1,2,4]thiadiazine dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propan-1-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 1-(2,4-dimethylphenyl)piperazine. This can be achieved by reacting 2,4-dimethylphenylamine with piperazine in the presence of a suitable solvent like ethanol under reflux conditions.
Synthesis of the Benzo[e][1,2,4]thiadiazine Dioxide: The benzo[e][1,2,4]thiadiazine dioxide moiety is synthesized separately, often starting from 2-aminobenzenesulfonamide, which undergoes cyclization and oxidation to form the desired structure.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the benzo[e][1,2,4]thiadiazine dioxide derivative. This is typically done using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using larger batch reactors.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized further, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the benzo[e][1,2,4]thiadiazine dioxide moiety, potentially converting it to a different oxidation state.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized piperazine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propan-1-one involves its interaction with specific molecular targets in the body. These targets could include neurotransmitter receptors or enzymes involved in neurological pathways. The compound may modulate the activity of these targets, leading to changes in neurotransmitter levels or enzyme activity, which in turn could affect neurological function.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethylphenyl)piperazine: Shares the piperazine and 2,4-dimethylphenyl moieties but lacks the benzo[e][1,2,4]thiadiazine dioxide group.
Benzo[e][1,2,4]thiadiazine dioxide derivatives: Compounds with similar benzo[e][1,2,4]thiadiazine dioxide structures but different substituents.
Uniqueness
1-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propan-1-one is unique due to its combination of a piperazine ring with a benzo[e][1,2,4]thiadiazine dioxide moiety. This unique structure may confer specific biological activities that are not present in similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-16-7-8-19(17(2)15-16)25-11-13-26(14-12-25)22(27)10-9-21-23-18-5-3-4-6-20(18)30(28,29)24-21/h3-8,15H,9-14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXWNOLKSWJCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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